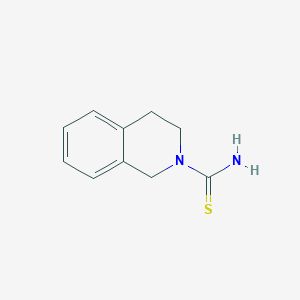
Ácido 1-(5-bromopiridin-2-il)piperidin-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Químicas
“Ácido 1-(5-bromopiridin-2-il)piperidin-3-carboxílico” es un compuesto químico con la fórmula molecular C11H13BrN2O2 y un peso molecular de 285.14 . Se almacena normalmente a temperatura ambiente y se presenta como un polvo .
Información de Seguridad
Este compuesto está etiquetado con el pictograma GHS07 y tiene la palabra de advertencia “Advertencia”. Presenta las frases de riesgo H302, H315, H319, H335 y varias frases de precaución .
Investigación en Proteómica
Este compuesto se utiliza en la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este campo es fundamental para nuestra comprensión de la biología celular y los mecanismos de la enfermedad, y es crucial en el descubrimiento y desarrollo de fármacos.
Derivados de Piperidina
El núcleo de piperidina es un componente clave de este compuesto. Se ha demostrado que los derivados de piperidina tienen una mayor citotoxicidad cuando están presentes en el anillo grupos halógenos, carboxilo, nitro o metilo . Esto sugiere aplicaciones potenciales en el desarrollo de agentes citotóxicos para el tratamiento del cáncer.
Desarrollo de PROTAC
Si bien no está directamente relacionado con “this compound”, compuestos con una estructura similar, como el ácido 2-(1-(1-(terc-butoxicarbonil)piperidin-3-il)-1H-pirazo-4-il)acético, se han utilizado como enlaces rígidos en el desarrollo de PROTAC (Proteolysis Targeting Chimera) . Los PROTAC son una clase de fármacos que actúan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación. Esto sugiere aplicaciones potenciales del “this compound” en la investigación de degradación de proteínas dirigida.
Safety and Hazards
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it may interact with its targets through hydrogen bonding, aromatic stacking, or ionic interactions .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid’s action are currently unknown due to the lack of information on its targets and mode of action .
Análisis Bioquímico
Biochemical Properties
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The bromopyridine moiety can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target proteins . Additionally, the piperidine ring can interact with amino acid residues in the active sites of enzymes, potentially inhibiting or activating their functions . These interactions can modulate the activity of enzymes involved in metabolic pathways, signal transduction, and other cellular processes.
Cellular Effects
The effects of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events. Additionally, 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid can impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression levels of specific genes . These effects can ultimately influence cellular metabolism, including the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The bromopyridine moiety can form halogen bonds with electron-rich regions of target proteins, enhancing the binding affinity and specificity . The piperidine ring can interact with hydrophobic pockets in the active sites of enzymes, potentially inhibiting or activating their functions . These interactions can lead to changes in enzyme activity, protein-protein interactions, and gene expression, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, including alterations in gene expression and metabolic flux . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and functions, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function . Additionally, high doses of the compound may lead to toxicity, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These effects can influence overall cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid within cells and tissues are critical for its biochemical effects . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of the compound in specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is an important factor in determining its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of the compound with biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-3-4-10(13-6-9)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUOLUXXDCFITF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

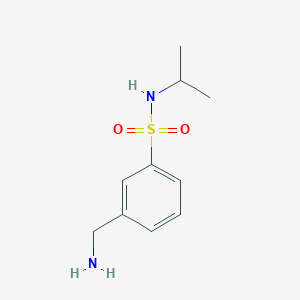
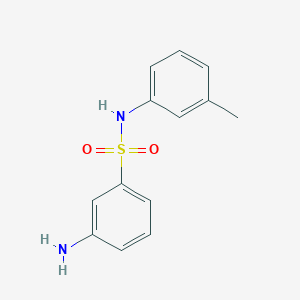
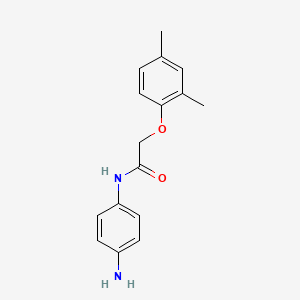
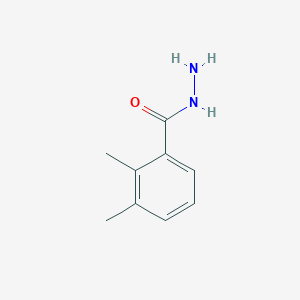
![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)

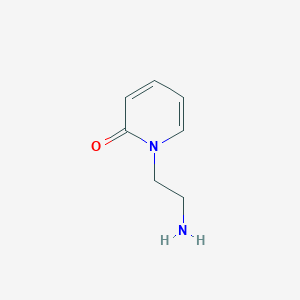
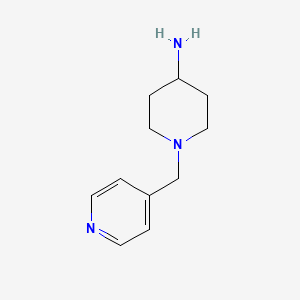
![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)



